Ortho‑CF₃ Substitution Yields a Non‑Sigmoidal Antiproliferative Dose‑Response Not Seen with Meta‑ or Para‑CF₃ Isomers in MCF‑7 Breast Cancer Cells
In a systematic head‑to‑head comparison of aryl isothiocyanates against MCF‑7 human breast cancer cells, 2‑(trifluoromethyl)phenyl isothiocyanate (compound 33, ortho‑CF₃) displayed a non‑sigmoidal dose‑response relationship (NSR) at both 24 h and 72 h, precluding the calculation of a GI₅₀ value. In contrast, the meta‑CF₃ isomer (compound 34) gave GI₅₀ values of 14.5 ± 1.1 µM (24 h) and 10.8 ± 1.0 µM (72 h), and the para‑CF₃ isomer (compound 35) gave GI₅₀ values of 15.3 ± 1.0 µM (24 h) and 9.1 ± 1.3 µM (72 h). The unsubstituted parent phenyl isothiocyanate (compound 2) gave GI₅₀ values of 27.2 ± 1.1 µM (24 h) and 33.5 ± 1.2 µM (72 h) [1].
| Evidence Dimension | Antiproliferative GI₅₀ (µM) or dose‑response classification in MCF‑7 cells |
|---|---|
| Target Compound Data | NSR (non‑sigmoidal) at both 24 h and 72 h |
| Comparator Or Baseline | meta‑CF₃ (34): GI₅₀ 14.5 ± 1.1 µM (24 h), 10.8 ± 1.0 µM (72 h); para‑CF₃ (35): GI₅₀ 15.3 ± 1.0 µM (24 h), 9.1 ± 1.3 µM (72 h); parent PITC (2): GI₅₀ 27.2 ± 1.1 µM (24 h), 33.5 ± 1.2 µM (72 h) |
| Quantified Difference | Ortho isomer yields NSR instead of a quantifiable GI₅₀; meta and para isomers show 2‑fold lower GI₅₀ than parent PITC at 72 h |
| Conditions | MCF‑7 human breast adenocarcinoma cells; MTS cell viability assay; 24 h and 72 h incubation; data from ≥2 independent experiments in triplicate |
Why This Matters
The unique NSR profile of the ortho isomer provides a distinct pharmacological tool for studying non‑classical dose‑response mechanisms that cannot be replicated with the meta or para analogs.
- [1] Anderson, R. H., Lensing, C. J., Forred, B. J., Amolins, M. W., Aegerter, C. L., Vitiello, P. F., & Mays, J. R. (2018). Differentiating Antiproliferative and Chemopreventive Modes of Activity for Electron‑Deficient Aryl Isothiocyanates against Human MCF‑7 Cells. ChemMedChem, 13(16), 1695–1710. Table 1. View Source
